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Cat. No.: B1439991
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An In-Depth Technical Guide to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol for
Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (6-Chloroimidazo[1,2-b]pyridazin-3-
yl)methanol, a key heterocyclic building block for researchers in medicinal chemistry and drug
development. We will delve into its synthesis, quality control, commercial sourcing, and critical
applications, offering field-proven insights beyond standard catalog data.

Introduction: The Strategic Value of the Imidazo[1,2-
b]pyridazine Scaffold

(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol, identified by CAS Number 675580-49-1, is
a bifunctional molecule featuring the privileged imidazo[1,2-b]pyridazine core. This fused
heterocyclic system is of high interest in modern drug discovery due to its structural similarity to
purines, allowing it to function as a versatile "hinge-binding" motif in various kinase enzymes.
The chlorine atom at the 6-position serves as a crucial synthetic handle for late-stage
functionalization via cross-coupling reactions, while the hydroxymethyl group at the 3-position
provides a vector for derivatization to explore structure-activity relationships (SAR). Its
derivatives have shown significant potential as potent inhibitors of critical oncology targets like
BCR-ABL and c-Met kinases.[1][2]
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Retrosynthesis and Plausible Synthetic Protocol

While multiple suppliers offer this reagent, understanding its synthesis is paramount for
troubleshooting and designing derivatives. A direct, peer-reviewed synthesis for this specific
alcohol is not readily available; however, based on established chemistry for this scaffold, a
robust and logical pathway can be devised.[3][4]

The Logic of the Synthetic Approach

The core of the molecule is assembled via a cyclocondensation reaction. The most logical and
field-proven starting material is 3-amino-6-chloropyridazine. This is reacted with a three-carbon
electrophile that will ultimately form the imidazole ring and introduce the precursor to the
methanol group. A common and effective strategy is to use an a-haloketone bearing an ester
group, such as ethyl 3-bromo-2-oxopropanoate. The subsequent ester can then be selectively
reduced to the primary alcohol. This two-step approach is reliable and allows for
straightforward purification.

The diagram below illustrates the proposed synthetic workflow.
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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established literature for analogous

compounds. Researchers should perform their own optimization.

Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol (10 mL/mmol), add
ethyl 3-bromo-2-oxopropanoate (1.1 eq).

Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS for the
consumption of the starting amine (typically 6-12 hours).

Upon completion, cool the mixture to room temperature. A precipitate may form.
Concentrate the mixture under reduced pressure to obtain the crude product.

Purify the crude material by flash column chromatography on silica gel, typically using a
gradient of ethyl acetate in hexane (e.g., 10% to 50%) to yield the pure ester intermediate.

Step 2: Reduction to (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol

Suspend lithium aluminum hydride (LiAIH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15
mL/mmol) under an inert atmosphere (N2 or Ar) in a flame-dried flask.

Cool the suspension to 0°C using an ice bath.

Dissolve the ethyl ester intermediate (1.0 eq) from Step 1 in anhydrous THF and add it
dropwise to the LiAlH4 suspension, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-
4 hours, monitoring by TLC or LC-MS.

Upon completion, carefully quench the reaction by sequential, dropwise addition of water (X
mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of
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LiAlH4 used in grams. This procedure (Fieser workup) is critical for safely neutralizing the
reducing agent and generating a granular, filterable precipitate.

« Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter
cake with additional THF or ethyl acetate.

o Concentrate the filtrate under reduced pressure to yield the crude (6-Chloroimidazo[1,2-
b]pyridazin-3-yl)methanol. Further purification can be achieved via recrystallization or a
second column chromatography if necessary.

Quality Control and Analytical Validation

Ensuring the identity and purity of the starting material is a self-validating step crucial for
experimental reproducibility. Sourcing from a reputable supplier should be followed by in-house

verification.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1439991?utm_src=pdf-body
https://www.benchchem.com/product/b1439991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Analytical Method

Expected Results for
C7HeCIN3O (MW: 183.60)

Rationale & Interpretation

1H NMR

6 ~8.0-8.2 (d, 1H), ~7.8-8.0 (s,
1H), ~7.1-7.3 (d, 1H), ~4.8-5.0
(s, 2H), ~3.5-4.0 (br s, 1H,
OH). Shifts are approximate

and solvent-dependent.

Confirms the core heterocyclic
structure and the presence of
the key functional groups
(CH20H). The two doublets
correspond to the pyridazine
protons, and the singlets
represent the imidazole proton

and the methylene protons.

LC-MS

[M+H]*+ = 184.0/186.0

Confirms molecular weight.
The ~3:1 isotopic pattern for
[M+H]* and [M+2+H]* is the
definitive signature of a

monochlorinated compound.

HPLC

Purity >95% (typically >97%)

Quantifies the purity of the
compound, essential for
accurate stoichiometry in
subsequent reactions. A single

major peak is expected.

Guide to Commercial Suppliers

The availability and quality of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol can vary. The
following table summarizes offerings from several recognized chemical suppliers. Researchers
should always request a lot-specific Certificate of Analysis (CoA) before purchase.[5][6][7][8][9]
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Product ) .
] Purity Available
Supplier Number o . Notes
Specification Quantities
(Example)
A major
- distributor known
Not specified on ]
) ) AChemBlock- ) ) ) for extensive
Sigma-Aldrich the main page, Inquire for sizes. ]
ADVH9A98522C ) documentation
requires CoA. ]
and technical
support.[7]
Provides clear
250mg, 19,54, ricing and lead
ChemUniverse P98747 96% 9299 p J )
Bulk times on its
website.[5]
European
o 100 mg, 250 mg,  supplier with
CymitQuimica Indagoo Brand 97% S
19,59 pricing in Euros.
[8]
Mentions
- availability of
Not specified, ) ]
BLDpharm 675580-49-1 ) Inquire for sizes. NMR, HPLC, and
CoA available.
LC-MS data for
verification.[10]
] Not specified, ] ) Global chemical
AbacipharmTech  SY017526 Inquire for sizes.

CoA available.

supplier.[6]

Note: Pricing and availability are subject to change. This table is for informational purposes as

of early 2026. These products are intended for research use only.[11]

Application in Drug Discovery: A Scaffold for Kinase

Inhibitors

The true value of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol lies in its application as a

foundational scaffold in drug discovery programs, particularly targeting protein kinases.
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Mechanism of Action and SAR

The nitrogen atoms of the imidazopyridazine core act as hydrogen bond acceptors, anchoring
the molecule within the ATP-binding site of kinases by interacting with the "hinge" region
backbone. The 6-chloro position is a key vector for introducing larger substituents via
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][12] These
substituents can be tailored to target the solvent-front region or other pockets of the kinase,
thereby enhancing potency and selectivity. The 3-methanol group can be oxidized to an
aldehyde for further elaboration or used as an attachment point for linkers.

This strategic approach was instrumental in the discovery of Ponatinib (AP24534), a pan-BCR-
ABL inhibitor.[1] Although Ponatinib itself contains an imidazo[1,2-a]pyridine core, the design
principles are directly transferable. The core acts as the hinge-binder, and modifications at
positions analogous to the '3' and '6' positions of our title compound were used to achieve
potency against the resistant T315] mutant.

The diagram below illustrates the logical flow from the core building block to a potential kinase

inhibitor candidate.

uce Explore eal
[T/ Step A: Suzuki Coupling L4 eX] Optimization
(Adds Aryl Group at C6)

Final Inhibitor Candidate

(Core Scaffold) (Optimized for Potency & Selectivity)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-
1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-
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inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I
gatekeeper mutant - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-
[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-
epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer -
PubMed [pubmed.nchbi.nlm.nih.gov]

¢ 3. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
e 4. researchgate.net [researchgate.net]
e 5. chemuniverse.com [chemuniverse.com]

¢ 6. 6-Chloroimidazo[1,2-b]pyridazine-3-methanol - AbacipharmTech-Global Chemical supplier
[abacipharma.com]

e 7. 6-Chloroimidazo[1,2-b]pyridazine-3-methanol [sigmaaldrich.com]

e 8. 6-CHLORO-IMIDAZOJ1,2-B]JPYRIDAZINE-3-METHANOL | CymitQuimica
[cymitquimica.com]

e 9. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

e 10. 675580-49-1|(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol|BLD Pharm [bldpharm.com]
e 11. calpaclab.com [calpaclab.com]

e 12. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Commercial suppliers of (6-Chloroimidazo[1,2-
b]pyridazin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1439991#commercial-suppliers-of-6-chloroimidazo-
1-2-b-pyridazin-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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